2-Cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound that belongs to the class of benzodiazoles, which are characterized by a fused benzene and diazole ring structure. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets. The molecular formula of this compound is , and it has a molecular weight of 262.18 g/mol, with a CAS number of 1197821-90-1 .
The compound is classified under benzodiazoles and is synthesized for research and pharmaceutical applications. Benzodiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific dihydrochloride salt form indicates that it has been prepared for enhanced solubility and stability in aqueous environments .
The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves several steps, including the formation of the benzodiazole ring followed by the introduction of the cyclobutyl group. One common method includes:
The synthetic route may involve techniques such as:
The compound can participate in various chemical reactions typical of amines and heterocycles:
For example, when treated with electrophiles, the nitrogen atom in the benzodiazole can undergo substitution reactions leading to more complex derivatives that may enhance biological activity or modify pharmacokinetic properties .
The mechanism of action for 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor by binding to active sites or allosteric sites on proteins involved in various pathways:
Data from binding studies would typically be necessary to quantify this interaction and elucidate the precise mechanism .
The physical properties include:
Chemical properties encompass:
2-Cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride has several potential applications:
Its unique structural features make it an attractive candidate for further development into therapeutic agents aimed at various pathological conditions .
The construction of the 2-cyclobutyl-1H-1,3-benzodiazol-5-amine core necessitates strategic disconnections focusing on the critical C2-cyclobutyl bond formation and benzimidazole ring cyclization. Retrosynthetically, the benzimidazole nucleus can be dissected into ortho-phenylenediamine precursors and a one-carbon synthon, with the cyclobutyl group introduced either pre- or post-cyclization. Analysis reveals two viable pathways:
Table 1: Retrosynthetic Pathways for 2-Cyclobutylbenzimidazole Core
Disconnection Strategy | Key Synthons | Advantages | Challenges |
---|---|---|---|
C2-N bond cleavage | 4-Cyclobutyl-1,2-diaminobenzene | Direct cyclization path | Complex precursor synthesis; regiochemical control |
C2-N and C2-Cyclobutyl cleavage | 1,2-Diamino-4-nitrobenzene + Cyclobutanecarboxylic acid | Flexible cyclobutyl introduction; commercial precursors | Competitive over-cyclization; nitro reduction selectivity |
Evaluation of these pathways indicates the Cyclization-Acylative Route as optimal, utilizing cyclobutanecarboxylic acid activated as an acyl chloride or mixed anhydride to condense with 4-nitro-1,2-diaminobenzene, followed by nitro group reduction to yield the target 5-amine functionality [2]. This approach circumvents the synthetic complexity of preparing sterically hindered 1,2-diaminocyclobutylbenzenes while allowing precise control over the amine position.
The incorporation of the strained cyclobutyl ring at the C2 position presents unique synthetic challenges due to potential ring fragmentation under harsh reaction conditions. Two principal methodologies have been optimized for this transformation:
Direct Cycloalkylation via Carboxylic Acid Condensation:The most reliable method involves reacting 4-nitro-1,2-diaminobenzene with cyclobutanecarbonyl chloride in pyridine/dichloromethane (1:1) at 0°C to 25°C, yielding the intermediate 2-cyclobutyl-5-nitro-1H-benzo[d]imidazole. Key optimization studies revealed that using the acid chloride derivative is critical, as attempts to employ cyclobutanecarboxylic acid directly with coupling agents (e.g., EDCI) led to competitive over-acylation and dimerization. Reduction of the nitro group is then achieved catalytically (10% Pd/C, H₂, 45 psi, ethanol) or chemically (SnCl₂·2H₂O in DMF, 80°C), with catalytic hydrogenation providing superior yields (92%) and purity [2] [3].
Photoredox-Mediated C-H Alkylation:Emerging methodologies utilize visible-light photocatalysis for direct C-H functionalization of benzimidazole precursors. Building upon developments in indole alkylation [5], this approach treats 2-unsubstituted-5-nitrobenzimidazole with bromocyclobutane under Ir(ppy)₃ catalysis (2 mol%) in acetonitrile with 2,6-lutidine as base, irradiated with blue LEDs (24 h, 25°C). The excited Ir(III)* catalyst reductively cleaves the C-Br bond, generating a nucleophilic cyclobutyl radical that attacks the electron-deficient C2 position of the benzimidazole. While elegant, this method currently yields lower efficiency (≤55%) for cyclobutyl incorporation compared to acylative cyclization, attributed to radical recombination side reactions and the strained nature of the cyclobutyl radical [5].
Table 2: Comparison of Cyclobutyl Incorporation Methods
Method | Conditions | Yield (%) | Purity (%) | Key Parameters |
---|---|---|---|---|
Carboxylic Acid Condensation | Cyclobutanecarbonyl chloride, Pyridine/DCM, 0°C→25°C | 78 | >99 | Temperature control critical; excludes coupling agents |
Photoredox Alkylation | Bromocyclobutane, Ir(ppy)₃ (2 mol%), Blue LEDs, MeCN, 24h | 55 | 95 | Strict oxygen exclusion; stoichiometric bromocyclobutane |
The carboxylic acid condensation route demonstrates superior reproducibility and scalability for gram-scale synthesis, making it the preferred industrial method despite requiring protection/deprotection steps for the diaminoarene precursor. The photoredox approach remains promising for late-stage functionalization but requires further optimization to compete with classical methods.
Installation and preservation of the 5-amine group demand strategic protection schemes due to its susceptibility to oxidation and nucleophilic side reactions during benzimidazole ring formation. Methodological comparisons reveal:
Protection of the 5-amine during benzimidazole cyclization was optimized using the tert-butoxycarbonyl (Boc) group. Boc-protection of 4-nitrobenzene-1,2-diamine followed by cyclization with cyclobutanecarbonyl chloride, and subsequent deprotection (TFA/DCM, 0°C) prior to salt formation yielded the free amine in 89% overall yield from the diamine. Critically, acetyl protection was unsuitable due to partial cleavage during cyclization under acidic conditions.
Conversion of the free base 2-cyclobutyl-1H-1,3-benzodiazol-5-amine to its dihydrochloride salt significantly enhances aqueous solubility and crystalline stability—critical properties for pharmaceutical handling. Optimization studies focused on:
Table 3: Dihydrochloride Salt Crystallization Optimization Parameters
Parameter | Condition A | Condition B | Optimal Condition | Impact on Quality |
---|---|---|---|---|
HCl Equivalents | 2.0 eq. | 2.5 eq. | 2.3 eq. | Prevents mono-HCl formation; avoids free acid |
Solvent | Isopropanol | Ethanol/THF (9:1) | Absolute Ethanol | Minimizes solvation; enhances crystal habit |
Concentration | 0.2 g/mL | 0.5 g/mL | 0.3 g/mL | Balances yield and crystal size |
Cooling Rate | Instant (anti-solvent) | 2°C/min | 0.5°C/min | Prevents amorphous precipitation |
Final Purity | 94% (HPLC) | 96% (HPLC) | >99% (HPLC) | Meets pharmaceutical standards |
The optimized dihydrochloride salt exhibits superior storage stability (2 years at 25°C/<40% RH) compared to the free base, which undergoes oxidative discoloration within months under ambient conditions. This salt form is now established as the standard for commercial supply, as evidenced by its procurement specification (97% purity) [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0